N,N-Diethyl-3-(4-piperidinyloxy)aniline hydrochloride
Description
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Properties
IUPAC Name |
N,N-diethyl-3-piperidin-4-yloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-3-17(4-2)13-6-5-7-15(12-13)18-14-8-10-16-11-9-14;/h5-7,12,14,16H,3-4,8-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZSUAWGYTWPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Diethyl-3-(4-piperidinyloxy)aniline hydrochloride is a compound that has attracted attention in various fields of biological research due to its potential therapeutic applications and interactions with cellular mechanisms. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is a synthetic organic compound characterized by the following structure:
- Molecular Formula : C₁₄H₁₈ClN₃O
- Molecular Weight : 273.76 g/mol
The compound features a piperidine ring, which is known for its ability to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within cells. The compound can modulate the activity of these molecular targets, influencing several biochemical pathways. Notably, it has been studied for its effects on:
- Cellular Signaling Pathways : It may affect pathways related to cell proliferation and apoptosis.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in treating diseases characterized by dysregulated enzyme activity.
Biological Activity and Therapeutic Applications
Research indicates that this compound has several biological activities that may be harnessed for therapeutic purposes:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects on various cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities, showing promise in combating resistant strains of pathogens.
- Neuroprotective Effects : Given its piperidine structure, there is interest in its potential role in neuroprotection, particularly in conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound. Below are key findings from notable research:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
